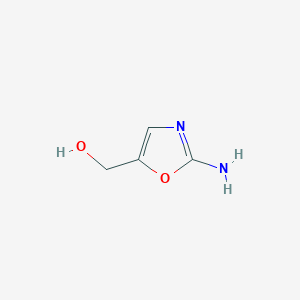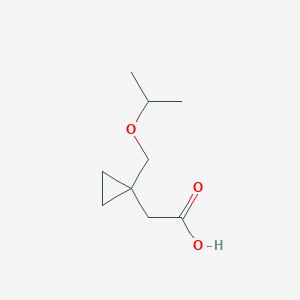
3-(3,4-Dimethoxyphenyl)prop-2-en-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dimethoxyphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C11H15NO2. It is a derivative of phenethylamine, where the phenyl ring is substituted with two methoxy groups at the 3 and 4 positions, and the side chain contains a double bond and an amine group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)prop-2-en-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a Knoevenagel condensation reaction with malonic acid or its derivatives to form 3,4-dimethoxycinnamic acid.
Reduction: The cinnamic acid is then reduced to 3,4-dimethoxyphenylpropionic acid.
Amidation: The propionic acid is converted to the corresponding amide.
Reduction to Amine: Finally, the amide is reduced to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and specific reaction conditions to increase yield and purity.
化学反应分析
Types of Reactions
3-(3,4-Dimethoxyphenyl)prop-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the double bond to a single bond or reduce the amine group to an alkyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products
Oxidation: 3,4-Dimethoxybenzaldehyde, 3,4-Dimethoxybenzoic acid.
Reduction: 3-(3,4-Dimethoxyphenyl)propane-1-amine.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-(3,4-Dimethoxyphenyl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological and psychological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
作用机制
The mechanism of action of 3-(3,4-Dimethoxyphenyl)prop-2-en-1-amine involves its interaction with various molecular targets and pathways:
Monoamine Oxidase Inhibition: The compound has been shown to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters.
Receptor Binding: It may interact with specific receptors in the brain, influencing neurotransmission and potentially exerting psychoactive effects.
Pathways: The compound may modulate signaling pathways related to mood, cognition, and behavior.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: A closely related compound with similar structural features but lacking the double bond in the side chain.
Mescaline: Another related compound with an additional methoxy group at the 5 position, known for its psychoactive properties.
Uniqueness
3-(3,4-Dimethoxyphenyl)prop-2-en-1-amine is unique due to its specific substitution pattern and the presence of both an amine group and a double bond in the side chain. This combination of features contributes to its distinct chemical reactivity and potential biological activities .
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
(E)-3-(3,4-dimethoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-6,8H,7,12H2,1-2H3/b4-3+ |
InChI 键 |
QIWFEXIJCDVGGL-ONEGZZNKSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C/CN)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C=CCN)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















